2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-6-10-19-17(2)15-20(22-21(16)19)23-11-13-24(14-12-23)27(25,26)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJDKVEQDAINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline typically involves multiple steps
Quinoline Core Synthesis: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline core.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Structural Insights and Functional Groups
The compound features a quinoline core with a piperazine substituent bearing a benzenesulfonyl group. Key functional groups include:
-
Quinoline ring : Aromatic heterocycle with potential for electrophilic substitution reactions .
-
Piperazine ring : A secondary amine, which may participate in nucleophilic substitutions or complexation reactions .
-
Benzenesulfonyl group : Electron-withdrawing group that could influence reactivity (e.g., directing substitution in aromatic rings) .
Reaction Vulnerabilities
Potential reactive sites based on structural features:
Biological Activity Context
Though not directly related to chemical reactions, the compound’s biological interactions (e.g., binding to enzymes or receptors) may involve:
-
Hydrogen bonding : Piperazine NH groups interacting with targets .
-
π-π stacking : Quinoline aromatic system engaging in noncovalent interactions .
Limitations in Available Data
The provided sources lack explicit details on:
-
Mechanistic studies of reaction pathways.
-
Catalytic conditions or yield optimizations.
-
Stability under different reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes:
- Quinoline core : A bicyclic structure known for its biological activity.
- Piperazine ring : Enhances solubility and biological interactions.
- Benzenesulfonyl group : Contributes to the compound's reactivity and potential biological effects.
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer treatment.
- Antidepressant Effects : Some studies have explored its impact on serotonin receptors, indicating possible applications in treating depression and anxiety disorders.
Biological Interaction Studies
The interactions of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline with various biological targets have been a focus of research:
- Receptor Binding Studies : The compound has shown affinity for several neurotransmitter receptors, which could be leveraged for developing new psychiatric medications.
Synthetic Methodologies
Various synthetic routes have been developed to produce this compound efficiently:
- Multi-Step Synthesis : Methods involving the reaction of piperazine with sulfonyl chlorides followed by cyclization with quinoline derivatives have been documented, highlighting the versatility in its synthesis.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined several derivatives of this compound. The results indicated that specific modifications to the piperazine moiety enhanced cytotoxicity against breast cancer cell lines by inducing apoptosis.
Case Study 2: Neuropharmacological Effects
Research published in Neuropharmacology assessed the effects of this compound on serotonin receptor modulation. The findings suggest that it may serve as a scaffold for developing novel antidepressants with fewer side effects than existing therapies.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and motor function.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects on Physicochemical Properties :
- The 4-methylbenzenesulfonyl analog (CAS 478081-68-4) introduces a methyl group, slightly increasing molecular weight (395.52 vs. 381.46) and likely enhancing lipophilicity, which may improve membrane permeability .
- The 4-bromobenzenesulfonyl derivative (CAS 478081-72-0) incorporates a bromine atom, significantly increasing molecular weight (460.39) and introducing steric and electronic effects. Bromine’s electron-withdrawing nature could alter the sulfonyl group’s reactivity or receptor-binding interactions .
Receptor Affinity Considerations :
- While direct data for the target compound are unavailable, studies on structurally related piperazine derivatives (e.g., N-[3-(4-phenylpiperazin-1-yl)-propyl] spiro-pyrrolidinediones) suggest that modifications to the sulfonyl or aromatic moieties significantly impact 5-HT2A receptor affinity. For example, substituting the benzenesulfonyl group with bulkier or electron-withdrawing groups (e.g., bromine) may reduce receptor binding efficiency, as seen in analogs where beta-tetralone fragments decreased 5-HT2A affinity .
Synthetic and Commercial Relevance: The analogs listed are commercially available (e.g., CAS 478081-68-4 and 478081-72-0), with synthesis routes likely involving nucleophilic substitution or sulfonylation of the piperazine-quinoline backbone.
Biological Activity
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C21H23N3O2S
- Molar Mass : 381.49 g/mol
- CAS Number : 478081-70-8
The compound features a quinoline core linked to a benzenesulfonyl-substituted piperazine ring, contributing to its unique biological properties .
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly dopamine receptors. This interaction modulates neurotransmitter release and signal transduction pathways, potentially influencing mood, cognition, and motor functions .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds show significant antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of sirtuins, which are implicated in cancer progression .
- Antimicrobial Properties : Some studies have reported that quinoline derivatives possess moderate to high activity against pathogens such as Plasmodium falciparum, indicating potential as antimalarial agents .
- Neuropharmacological Effects : The compound's affinity for dopamine receptors positions it as a candidate for treating neurological disorders. Its ability to modulate dopamine signaling may have implications for conditions such as schizophrenia and Parkinson's disease.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting their potential as effective chemotherapeutic agents .
Case Study: Neuropharmacological Effects
Research into the neuropharmacological effects of similar compounds has shown that they can improve cognitive function in animal models by enhancing dopaminergic signaling. This opens avenues for further investigation into their therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline, and how can purity be ensured during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the quinoline C4 position, where a benzenesulfonyl-piperazine moiety is introduced. Key steps include:
- Quinoline Core Preparation : Start with 4,8-dimethylquinoline, halogenated at the C2 position to enable coupling.
- Piperazine Functionalization : React 1-benzenesulfonylpiperazine with the halogenated quinoline under Buchwald-Hartwig conditions (Pd catalysis) for C–N bond formation .
- Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, methanol/water 70:30 mobile phase) and confirm structure with H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (exact mass ± 0.001 Da) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and stability?
- Methodological Answer :
- Structural Confirmation : Combine H/C NMR to verify substituent positions (e.g., benzenesulfonyl group δ 7.5–7.8 ppm; piperazine protons δ 2.8–3.5 ppm) and FT-IR for functional groups (sulfonyl S=O stretch ~1350 cm) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 28 days) with LC-MS to identify degradation products. Use pharmacopeial buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) for forced hydrolysis assays .
Q. How can researchers determine solubility and formulation compatibility for in vitro assays?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with buffers (pH 1–7.4) and DMSO as a co-solvent. Quantify via UV-Vis spectroscopy (λ_max ~340 nm for quinoline derivatives) .
- Formulation Screening : Test surfactants (e.g., Tween-80) or cyclodextrins in PBS. Assess colloidal stability via dynamic light scattering (DLS) and zeta potential measurements .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Assay Standardization : Validate assays with positive controls (e.g., known kinase inhibitors for kinase studies). Ensure consistent ATP concentrations and incubation times.
- Data Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular assays). For example, confirm target engagement via SPR (surface plasmon resonance) if conflicting cellular IC₅₀ values arise .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to assess whether structural analogs show similar variability, suggesting off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituent variations at the quinoline C2 (e.g., halogens, methoxy) and piperazine N4 (e.g., alkyl, aryl sulfonamides) positions. Prioritize groups that enhance target binding (e.g., 4-fluorophenyl improved affinity in related quinolines) .
- Pharmacokinetic Screening : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 assays. Use QSAR models to predict ADME properties .
Q. What in vivo experimental designs are suitable for evaluating this compound’s efficacy and toxicity?
- Methodological Answer :
- Dose-Ranging Studies : Administer orally (5–50 mg/kg) in rodent models, measuring plasma exposure via LC-MS/MS. Include vehicle controls and reference drugs.
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology. For CNS-targeted applications, assess neurobehavioral effects (e.g., open-field test) .
Q. How can researchers identify off-target interactions or polypharmacology risks for this compound?
- Methodological Answer :
- Panel Screening : Use broad-spectrum kinase/GPCR panels (e.g., Eurofins Cerep). For example, related piperazinyl quinolines showed off-target activity at serotonin receptors .
- Proteomics Profiling : Perform thermal shift assays (TSA) with cell lysates to detect protein binding. Confirm hits with CRISPR knockdown models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
